molecular formula C8H7IN6 B5758030 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone

3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone

Cat. No. B5758030
M. Wt: 314.09 g/mol
InChI Key: BCRNLDZFNNOAFQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a hydrazone derivative of 3-iodobenzaldehyde and tetrazole, which has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. Additionally, this compound has been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
Studies have shown that 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases. Additionally, this compound has been shown to have low toxicity levels, which makes it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the future directions is to study the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and oxidative stress. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Furthermore, studies are needed to optimize the synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone to improve its bioavailability and solubility in water.
Conclusion
In conclusion, 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The synthesis method of this compound involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The mechanism of action of this compound involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. Further studies are needed to investigate the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis method of 3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate and sodium azide. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and Mass Spectrometry.

Scientific Research Applications

3-iodobenzaldehyde 1H-tetrazol-5-ylhydrazone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound has the ability to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.

properties

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRNLDZFNNOAFQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=NNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N/NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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